5-Bromo-1H-indol-3-yl butanoate
Description
Contextualization of Indole (B1671886) Derivatives in Chemical Biology and Medicinal Chemistry Research
The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern chemical and biomedical research. nih.gov Its unique structure is present in a vast number of biologically active molecules, making it a "privileged scaffold" in the fields of medicinal chemistry and chemical biology. nih.govmdpi.com The versatility of the indole ring allows for the synthesis of diverse derivatives with a wide spectrum of pharmacological activities. mdpi.comijrpc.com
The indole moiety is a fundamental structural unit in numerous natural products. researchgate.net It forms the core of the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.comnih.gov Beyond these vital biomolecules, the indole scaffold is prevalent in a large family of plant-derived compounds known as indole alkaloids, which exhibit a wide array of biological effects. ijrpc.comnih.gov Examples include the anti-hypertensive agent reserpine (B192253) and the anti-cancer drugs vincristine (B1662923) and vinblastine. nih.govmdpi.com
The indole ring is also abundant in marine natural products, often found in molecules isolated from organisms like sponges and marine bacteria. nih.govnih.gov In the realm of synthetic chemistry, the indole core serves as a versatile building block for creating novel compounds with applications ranging from pharmaceuticals and agrochemicals to dyes and fragrances. researchgate.netwur.nl Its structural and electronic properties make it an attractive starting point for the synthesis of complex molecular architectures. nih.govrsc.org
The indole scaffold is of paramount importance in drug discovery and development. nih.govmdpi.com Its ability to mimic peptide structures and bind to a variety of biological receptors and enzymes has led to the development of numerous successful therapeutic agents. nih.govresearchgate.net The structural diversity of synthetic indole derivatives allows them to target a wide range of diseases. nih.govmdpi.com
Indole-based compounds have been developed as potent drugs across multiple therapeutic areas, including:
Anti-inflammatory: Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. nih.gov
Anticancer: Sunitinib acts as a tyrosine kinase inhibitor and is used in the treatment of certain types of cancer. mdpi.com The vinca (B1221190) alkaloids, vincristine and vinblastine, are classic chemotherapy agents that inhibit tubulin polymerization. nih.gov
Antimicrobial: Many indole derivatives exhibit potent activity against bacteria and fungi, including drug-resistant strains like MRSA. mdpi.comnih.gov
Antiviral and Antihypertensive: The indole framework is a key component in drugs targeting viral infections and high blood pressure. nih.govijrpc.com
The following table highlights some key examples of indole-based drugs and their primary therapeutic uses.
| Drug Name | Therapeutic Application | Target/Mechanism of Action |
| Indomethacin | Anti-inflammatory, Analgesic | Inhibits prostaglandin (B15479496) production |
| Sunitinib | Anticancer | Tyrosine kinase inhibitor |
| Vincristine | Anticancer | Tubulin polymerization inhibitor |
| Reserpine | Antihypertensive, Antipsychotic | Vesicular monoamine transporter (VMAT) inhibitor |
| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep |
| Ondansetron | Antiemetic | 5-HT₃ receptor antagonist |
Specific Research Relevance of 5-Bromo-1H-indol-3-yl butanoate and Related Brominated Indoles
Halogenation, particularly bromination, of the indole ring is a common feature in many marine natural products and is a strategy used in synthetic chemistry to modulate the biological activity and physicochemical properties of compounds. nih.gov Brominated indoles isolated from marine sources, such as the predatory gastropod Dicathais orbita, have demonstrated a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The position and number of bromine atoms on the indole ring can significantly influence the compound's potency and selectivity.
This compound is a synthetic indole derivative that combines two key features: a bromine atom at the 5-position of the indole ring and a butanoate ester group at the 3-position. While direct research on the specific biological activities of this exact molecule is not widely published, its structure strongly points to its primary application as a specialized research tool, specifically a chromogenic substrate for the detection of esterase activity. In this context, the 5-bromo substitution is designed to modify the spectral properties of the final colored product, which is formed after enzymatic cleavage of the butanoate ester. This modification can lead to a different color (e.g., a purple or magenta hue instead of the classic blue of indigo) or improved properties for detection and quantification in biochemical assays. A related compound, 5-Bromo-1H-indole-3-butyric acid, is used as an analytical standard in liquid chromatography applications. sielc.com
Historical Perspective on Indole Chromogenic Substrates in Biochemical Research
The use of chromogenic substrates became a significant tool in biochemical research and clinical diagnostics in the early 1970s. nih.govdiapharma.com These molecules are synthetic substrates designed to produce a colored product upon reaction with a specific enzyme. diapharma.combiosynth.com This colorimetric change allows for the simple visual detection and spectrophotometric quantification of enzyme activity. diapharma.com
Indole-based compounds are a classic and important class of chromogenic substrates. The general principle involves an indole molecule, typically substituted at the 3-position with a group that can be cleaved by an enzyme, such as an ester or a glycoside. A widely used example is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal). When an enzyme like β-galactosidase cleaves the glycosidic bond, it releases 5-bromo-4-chloro-indoxyl. This indoxyl derivative is unstable and undergoes rapid, non-enzymatic, air-oxidation to form an intensely colored, insoluble blue dimer: 5,5'-dibromo-4,4'-dichloro-indigo. rsc.org
This technology has been pivotal in molecular biology for screening bacterial colonies in cloning experiments and in histology for staining tissues to reveal specific enzyme locations. The development of various substituted indoxyl substrates, such as this compound for esterases, allows researchers to create highly specific and sensitive assays for a wide range of enzymes. nih.gov The halogen substitutions on the indole ring are crucial for producing a stable and intensely colored final product. nih.gov
Structure
3D Structure
Properties
CAS No. |
63986-27-6 |
|---|---|
Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
(5-bromo-1H-indol-3-yl) butanoate |
InChI |
InChI=1S/C12H12BrNO2/c1-2-3-12(15)16-11-7-14-10-5-4-8(13)6-9(10)11/h4-7,14H,2-3H2,1H3 |
InChI Key |
PHPABFALWPLMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Bromo 1h Indol 3 Yl Butanoate and Its Analogs
Approaches to 5-Bromo-1H-indole Derivatives
The creation of 5-bromo-1H-indole derivatives serves as the foundational step in the synthesis of the target compound. Various methods have been developed to achieve this, ranging from multi-step sequences to classic named reactions.
Multistep Synthetic Routes to Brominated Indole (B1671886) Scaffolds
The synthesis of brominated indoles can be achieved through carefully designed multi-step pathways. One common industrial approach to achieve high regioselectivity for 5-bromoindole (B119039) involves a sulfonation-acylation sequence. This method circumvents the poor selectivity often observed with direct bromination. The process begins with the protection of the indole, followed by sulfonation and acylation. The resulting intermediate is then brominated, with the reaction temperature carefully controlled to prevent the formation of di-brominated byproducts. Finally, the protecting groups are removed under basic conditions to yield the desired 5-bromoindole.
Another documented method for preparing 5-bromoindole involves a three-step process starting from indole. google.com The initial step is the sulfonation of indole using sodium bisulfite. The resulting intermediate is then acylated with acetic anhydride. The final step involves the bromination of the acylated intermediate, followed by deprotection to yield 5-bromoindole. google.com
A different strategy for synthesizing functionalized indoles utilizes 3-bromo-2-indolyl phosphates. nih.gov This method starts with the conversion of readily available 2-oxindoles to 3,3-dibromo-2-oxindoles, followed by a Perkow reaction to form 3-bromo-2-indolyl phosphates. The bromine atom can then be regioselectively substituted via a Suzuki coupling reaction. nih.gov
| Starting Material | Key Steps | Product | Reference |
| Indole | Sulfonation, Acylation, Bromination, Deprotection | 5-Bromoindole | |
| Indole | Sulfonation, Acylation, Bromination, Deprotection | 5-Bromoindole | google.com |
| 2-Oxindoles | Dibromination, Perkow reaction, Suzuki coupling | Functionalized Indoles | nih.gov |
Fischer Indole Synthesis and its Variations for Substituted Indoles
The Fischer indole synthesis is a cornerstone in the preparation of substituted indoles. thermofisher.comwikipedia.orgtcichemicals.combyjus.com This reaction, discovered by Emil Fischer in 1883, involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., boron trifluoride, zinc chloride) being effective. wikipedia.orgnih.gov
The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgnih.gov A tcichemicals.comtcichemicals.com-sigmatropic rearrangement follows, leading to a diimine intermediate that cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org A modification of this method, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate. wikipedia.org
For the synthesis of 5-bromoindole derivatives, a 4-bromophenylhydrazine would be a suitable starting material.
| Reaction | Reactants | Conditions | Product | References |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde or Ketone | Acidic (Brønsted or Lewis acid) | Substituted Indole | thermofisher.comwikipedia.orgtcichemicals.combyjus.com |
| Buchwald Modification | Aryl Bromide, Hydrazone | Palladium catalyst | N-Arylhydrazone intermediate for Fischer Synthesis | wikipedia.org |
Alkylation and Acylation Reactions for Indole Functionalization
Alkylation and acylation reactions are pivotal for introducing functional groups onto the indole nucleus. The regioselectivity of these reactions is highly dependent on the reaction conditions and the protecting groups used. For instance, Friedel-Crafts acylation of 1-(phenylsulfonyl)indole (B187392) with acid chlorides in the presence of aluminum chloride can be directed to the C-5 position. researchgate.net
The N-1 position of indole can also be selectively alkylated. A base-catalyzed one-pot addition of indoles to a preformed α-iminoketone has been shown to proceed at the N-1 position. nih.gov Furthermore, rhodium-catalyzed C-H alkylation of protic indoles with diazo compounds can be directed to the C-6 position, a less common site for functionalization. snnu.edu.cn
Esterification and Butanoate Moiety Incorporation
Once the 5-bromo-1H-indole scaffold is in hand, the next critical step is the introduction of the butanoate group at the 3-position.
Ester Synthesis Methodologies
The formation of the ester linkage can be achieved through various esterification methods. A common approach involves the reaction of a 3-hydroxyindole derivative with a butanoylating agent. The synthesis of 3-hydroxyindoles can be accomplished by the cyclization of N-aryl glycine (B1666218) esters. google.com
The esterification of carboxylic acids with alcohols can be catalyzed by a dried Dowex H+ cation-exchange resin, with or without the presence of sodium iodide (NaI). nih.gov This method is generally high-yielding and environmentally friendly. The classic Fischer esterification, an acid-catalyzed condensation, is another widely used method. nih.gov
A general procedure for the synthesis of indole-3-carboxylic acid esters involves the reaction of the indole Grignard reagent with ethyl chloroformate. cdnsciencepub.com
| Reaction | Reactants | Catalyst/Reagent | Product | Reference |
| Esterification | Carboxylic Acid, Alcohol | Dried Dowex H+/NaI | Ester | nih.gov |
| Fischer Esterification | Carboxylic Acid, Alcohol | Acid | Ester | nih.gov |
| Grignard Reaction | Indole Grignard Reagent, Ethyl Chloroformate | - | Indole-3-carboxylic acid ester | cdnsciencepub.com |
Regioselective Functionalization at Indole Positions
The regioselectivity of functionalization is a key challenge in indole chemistry. The C-3 position of indole is the most nucleophilic and is typically the site of electrophilic attack. However, by employing protecting groups, the reactivity can be directed to other positions. For instance, protecting the nitrogen of indole with a tert-butyldimethylsilyl group allows for the regioselective bromination at the C-3 position with N-bromosuccinimide. orgsyn.org
Directing groups can also be used to control the site of functionalization. For example, rhodium(III)-catalyzed C-2 alkylation of indoles can be achieved using a pyridinyl directing group on the nitrogen. nih.govsemanticscholar.org In some cases, the inherent reactivity of the indole ring can be exploited. For example, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid leads to regioselective dibromination at the C-5 and C-6 positions. rsc.org
Advanced Synthetic Techniques in Indole Chemistry Research
The pursuit of novel indole-containing molecules with tailored properties has driven the evolution of synthetic methodologies beyond traditional benchtop chemistry. Modern research increasingly relies on advanced techniques that offer significant advantages in terms of speed, efficiency, and scale. These approaches, including high-throughput automated synthesis and microfluidics, are accelerating the discovery and optimization of complex indole derivatives.
High-Throughput and Automated Synthesis Platforms
High-throughput and automated synthesis platforms have become indispensable tools in modern medicinal chemistry and materials science for the rapid generation of large, diverse libraries of compounds. rug.nl These systems enable the exploration of vast chemical spaces that would be impractical to investigate using conventional methods. nih.gov By automating the repetitive and labor-intensive processes of chemical synthesis, researchers can significantly shorten the design-make-test-analyze (DMTA) cycle, a critical component of drug discovery and materials development. rug.nl
The core principle of these platforms is the parallel execution of numerous reactions, often in miniaturized formats like 384- or 1536-well plates. rug.nl This is facilitated by robotic liquid handlers, solid dispensing units, and integrated reaction blocks that control parameters such as temperature, mixing, and atmosphere with high precision. imperial.ac.uk One innovative technology employed in this field is acoustic droplet ejection (ADE), which uses sound waves to transfer nanoliter-scale droplets of reagents without physical contact, allowing for the rapid and automated setup of thousands of reactions. rug.nlnih.gov This level of miniaturization and automation dramatically reduces the consumption of expensive reagents and the generation of chemical waste. nih.gov
In the context of indole chemistry, automated platforms have been successfully used to perform complex multi-component reactions, such as the interrupted Fischer indole synthesis combined with Ugi-type reactions, to produce diverse libraries of drug-like indole scaffolds. rug.nlnih.gov The ability to rapidly screen a wide array of building blocks and reaction conditions provides a wealth of data that can be analyzed to understand structure-activity relationships and optimize reaction parameters. nih.gov
Below is a table detailing the typical components and capabilities of modern automated synthesis platforms used in chemical research.
| Feature | Description | Typical Specifications |
| Liquid Handling | Automated dispensing of liquid reagents and solvents. | Volumetric tools with multiple channels for aspiration/dispense (e.g., 4 x 10 mL channels). imperial.ac.uk Acoustic Droplet Ejection (ADE) for nanoliter volumes (e.g., 2.5 nL). rug.nl |
| Solid Handling | Automated weighing and dispensing of solid materials. | Gravimetric dispensing tools with high resolution (e.g., 0.1 mg). imperial.ac.uk |
| Reaction Vessels | Parallel reaction blocks for simultaneous experiments. | 24 x 20 mL vessels or 384- and 1536-well microplates. nih.govimperial.ac.uk |
| Temperature Control | Precise heating and cooling of reaction mixtures. | Wide range, for example, from -20 °C to 250 °C. imperial.ac.uk |
| Pressure Control | Ability to perform reactions under elevated pressures. | Up to 90 bar. imperial.ac.uk |
| Atmosphere Control | Reactions can be run under ambient or inert atmospheres. | Automated control of gaseous atmospheres (e.g., Nitrogen, Argon). imperial.ac.uk |
| Integrated Modules | Additional functionalities to streamline the workflow. | Reflux condensers, overhead mixing, filtration stations, and integrated analysis. imperial.ac.uk |
Microfluidic Approaches in Indole Derivative Synthesis
Microfluidics, the science and technology of processing and manipulating small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers a powerful platform for chemical synthesis. nih.gov This technology provides several key advantages over traditional batch synthesis, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety due to the small volumes involved, and the potential for seamless integration of reaction, separation, and analysis steps. numberanalytics.com
In a typical microfluidic synthesis setup, reagents are continuously pumped from reservoirs and mixed within a micro-channel or a "lab-on-a-chip" device. The reaction occurs as the fluid flows through the channel, and the product is collected at the outlet. The precise control over flow rates allows for accurate manipulation of reagent concentrations and reaction times. The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, which can lead to higher yields, fewer side products, and access to reaction pathways that are difficult to control in larger-scale batch reactors. numberanalytics.com
While specific examples detailing the synthesis of 5-Bromo-1H-indol-3-yl butanoate using microfluidics are not prevalent in the literature, the application of flow chemistry to indole synthesis is an active area of research. numberanalytics.comnumberanalytics.com For instance, microfluidic devices have been developed to generate stable, precise gradients of molecules like indole for biological studies, demonstrating the fine control achievable with this technology. nih.gov The principles of laminar flow-based diffusive mixing used in these devices can be directly applied to synthetic reactions. nih.gov The integration of flow chemistry is considered an emerging trend in classical reactions like the Fischer Indole Synthesis to improve efficiency and enable continuous production. numberanalytics.com
The table below outlines the key characteristics and advantages of employing microfluidic systems for the synthesis of indole derivatives.
| Characteristic | Description | Advantage in Indole Synthesis |
| Enhanced Heat Transfer | The high surface-area-to-volume ratio allows for rapid and efficient heating and cooling. | Precise temperature control can minimize the formation of byproducts and improve selectivity in sensitive indole-forming reactions. |
| Improved Mass Transfer | Short diffusion distances lead to rapid mixing of reagents. | Increased reaction rates and higher conversion efficiency. |
| Precise Reaction Control | Flow rates, channel dimensions, and temperature can be accurately controlled. | Fine-tuning of reaction conditions to optimize yield and purity for specific indole analogs. |
| Increased Safety | The use of very small volumes of reagents minimizes risks associated with hazardous materials or exothermic reactions. | Safer handling of potentially reactive intermediates common in heterocyclic synthesis. |
| Scalability | Production can be increased by running multiple microreactors in parallel ("scaling out") or by extending the operation time. | Facilitates a smoother transition from laboratory-scale discovery to larger-scale production. numberanalytics.com |
| Integration & Automation | Microfluidic systems can be integrated with online purification and analytical techniques. | Enables a continuous, automated workflow from synthesis to analysis, accelerating the development process. numberanalytics.com |
Enzymatic Interactions and Mechanisms of Action
5-Bromo-1H-indol-3-yl butanoate as a Chromogenic Substrate
This compound belongs to a class of compounds known as indoxyl esters, which are widely recognized for their utility as chromogenic substrates. The presence of the butanoate ester linkage makes it a target for hydrolytic enzymes, while the indolyl group, upon modification, leads to the formation of a colored product.
Substrate Specificity Studies for Esterases and Lipases
While specific quantitative studies on the substrate specificity of this compound with a wide array of esterases and lipases are not extensively documented in publicly available literature, its structural similarity to other indoxyl esters, such as 5-bromo-4-chloro-3-indoxyl butyrate, strongly suggests its role as a substrate for carboxylesterases. gbiosciences.com Esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds. Lipases, a subclass of esterases, are primarily involved in the hydrolysis of triglycerides. nih.gov
The specificity of an esterase or lipase (B570770) for a particular substrate is influenced by the chain length of the fatty acid esterified to the indoxyl group. For instance, some esterases exhibit higher activity towards esters with shorter acyl chains. Studies on related compounds, like 5-bromo-4-chloro-3-indoxyl caprylate (an octanoate (B1194180) ester), have shown their use as chromogenic substrates for esterases with a preference for C8 activity. gbiosciences.com This suggests that the butanoate (C4) chain of this compound would make it a suitable substrate for esterases that preferentially cleave short-chain fatty acid esters.
General observations from studies on various lipases have shown differing specificities. For example, lipases from Candida cylindracea and Mucor miehei show a preference for the cis isomer of oleic acid, whereas lipases from Candida antarctica favor the trans isomer. nih.gov Although these studies were not performed with this compound, they highlight the principle that substrate specificity is a key characteristic of different lipases. It is plausible that various microbial, plant, and animal lipases could hydrolyze this compound, though their efficiencies would likely vary.
Table 1: Examples of Esterase and Lipase Substrate Specificity with Related Indoxyl Esters
| Enzyme Type | Substrate Example | Observation |
| Carboxylesterase | 5-Bromo-4-chloro-3-indoxyl butyrate | Substrate is cleaved to yield a blue precipitate. gbiosciences.com |
| Esterase (C8 activity) | 5-Bromo-4-chloro-3-indoxyl caprylate | Substrate is cleaved to yield a blue precipitate. gbiosciences.com |
| Carboxylesterase | 5-Bromo-4-chloro-3-indoxyl palmitate | Substrate is cleaved to yield a blue precipitate. gbiosciences.com |
| Carboxylesterase | 3-Indoxyl butyrate | Substrate is cleaved to yield a blue precipitate. gbiosciences.com |
This table illustrates the use of structurally similar compounds as substrates for esterases, suggesting the likely role of this compound.
Mechanism of Chromogenic Product Formation upon Enzymatic Cleavage
The chromogenic properties of this compound are realized through a two-step process initiated by enzymatic activity.
Enzymatic Hydrolysis: An esterase or lipase catalyzes the hydrolysis of the ester bond in this compound. This reaction cleaves the butanoate group, releasing butyric acid and 5-bromo-1H-indol-3-ol (also known as 5-bromoindoxyl).
Oxidative Dimerization: The resulting 5-bromoindoxyl is an unstable intermediate. In the presence of oxygen, it undergoes spontaneous oxidation and dimerization. This process involves the coupling of two 5-bromoindoxyl molecules to form 5,5'-dibromoindigo, a water-insoluble, intensely colored blue precipitate.
This mechanism is characteristic of indoxyl-based chromogenic substrates. The formation of the colored indigo (B80030) dye provides a visual endpoint that can be quantified to measure enzyme activity.
Application in Enzyme Activity Assays and Detection Systems
The ability of this compound to produce a distinct color upon enzymatic cleavage makes it a valuable tool for various enzyme activity assays and detection systems. These assays are often used in microbiology, biochemistry, and clinical diagnostics to detect and quantify the activity of specific esterases and lipases.
In a typical assay, the substrate is incubated with a sample suspected of containing the enzyme. If the enzyme is present and active, it will hydrolyze the substrate, leading to the formation of the colored product. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the enzyme's activity. nih.gov
Such chromogenic substrates can be incorporated into solid media for the screening of microorganisms that produce extracellular esterases or lipases. Colonies of interest will be surrounded by a colored halo, allowing for easy identification. Furthermore, these substrates can be used in liquid-based assays for the quantitative determination of enzyme activity in various biological samples.
Enzyme Kinetics and Inhibition Studies of Indole (B1671886) Butanoate Derivatives
While this compound is primarily utilized as a substrate, the broader class of indole derivatives can also be investigated for their effects on enzyme kinetics and their potential as enzyme inhibitors.
Steady-State Enzyme Kinetic Analysis (e.g., Lineweaver–Burk Plots)
To characterize the interaction between an enzyme and a substrate like this compound, steady-state enzyme kinetic analysis is employed. This involves measuring the initial reaction velocity (V₀) at various substrate concentrations ([S]). The data are then often plotted using the Lineweaver-Burk equation, which is a double reciprocal plot of 1/V₀ versus 1/[S].
The Lineweaver-Burk plot linearizes the Michaelis-Menten relationship and allows for the determination of key kinetic parameters:
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. It is determined from the y-intercept (1/Vmax).
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is a measure of the substrate's affinity for the enzyme and is determined from the x-intercept (-1/Km).
Determination of Inhibition Constants (Ki)
While this compound is designed as a substrate, other indole derivatives have been studied as potential enzyme inhibitors. The inhibition constant (Ki) is a measure of the potency of an inhibitor. It represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
The determination of Ki often involves performing enzyme activity assays in the presence of varying concentrations of the inhibitor and the substrate. The data can be analyzed using graphical methods, such as the Lineweaver-Burk plot, where the pattern of the lines in the presence of the inhibitor can reveal the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
For instance, in competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. This results in an increase in the apparent Km, while Vmax remains unchanged. The Ki can be calculated from the changes in the slope of the Lineweaver-Burk plot.
While specific Ki values for indole butanoate derivatives as esterase or lipase inhibitors are not prevalent in the literature, the general principles of enzyme inhibition studies would be applicable.
Biochemical Pathways and Enzymatic Targets of Indole-Based Compounds
Exploration of Metabolic Pathways Involving Indole Esters
The metabolic fate of an indole ester like this compound is predicted to begin with the hydrolysis of its ester bond. This reaction, likely catalyzed by non-specific esterase enzymes present in the body, would yield butanoic acid and 5-bromo-1H-indol-3-ol.
Following this initial step, the metabolism would proceed based on the pathways established for the indole core. Tryptophan, an essential amino acid, is the primary precursor for indole and its derivatives in biological systems nih.gov. Gut microbiota metabolize tryptophan into indole, which is then absorbed and transported to the liver nih.gov. In the liver, indole is oxidized by cytochrome P450 enzymes, such as CYP2E1, to form various hydroxylated metabolites like indoxyl, which can then be conjugated with sulfate (B86663) to form indoxyl sulfate nih.gov.
Therefore, the 5-bromo-1H-indol-3-ol resulting from the hydrolysis of the parent compound would likely undergo further oxidation and conjugation, leading to its eventual excretion. The presence of the bromine atom at the C-5 position is known to influence the pharmacological profile, in some cases leading to slower clearance compared to non-brominated analogs beilstein-archives.org.
Identification of Specific Enzyme Targets
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Research has identified numerous indole derivatives as inhibitors of key enzymes implicated in various diseases. While data for this compound is not available, the activities of related compounds against specific enzymes provide a strong indication of its potential targets.
α-Glucosidase: This intestinal enzyme is crucial for carbohydrate digestion, and its inhibition is a key strategy for managing type 2 diabetes nih.gov. A study on 3,3-di(indolyl)indolin-2-ones, which share the indole core, demonstrated significant α-glucosidase inhibitory activity. Notably, the 5-bromo substituted derivative, 3,3-Di(1H-indole-3-yl)-5-bromoindolin-2-one , was a potent inhibitor nih.gov. Various flavonoids are also well-known inhibitors of this enzyme mdpi.com.
Urease: This nickel-containing enzyme is produced by various pathogens and contributes to diseases like gastritis and urinary tract infections. Indole-based compounds have emerged as effective urease inhibitors. For example, a series of tetraarylimidazoles incorporating a 2-arylindole moiety showed potent anti-urease activity, with IC50 values as low as 0.12 µM researchgate.net. Kinetic analyses indicated that these compounds act as non-competitive inhibitors researchgate.netacs.org.
Elastase: Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes and tissue destruction nih.gov. Its overactivity is linked to conditions like chronic obstructive pulmonary disease. Indole-3-carbinol (B1674136) (I3C) has been shown to directly inhibit the activity of elastase in human breast cancer cells nih.gov. Furthermore, other indole derivatives have been synthesized and evaluated as potential HNE inhibitors nih.gov.
β-Glucuronidase: This enzyme is involved in the metabolism of various substances and has been implicated in certain cancers. While some indole derivatives serve as chromogenic substrates for this enzyme, specific inhibitory activities of compounds like this compound are not well-documented in available literature.
Bacterial Cystathionine γ-lyase (bCSE): This enzyme is a key producer of hydrogen sulfide (B99878) (H2S) in pathogenic bacteria, and its inhibition can increase bacterial sensitivity to antibiotics. Synthetic efforts have focused on indole-based inhibitors, particularly those derived from 6-bromoindole, highlighting the potential of bromoindoles in this area.
Tyrosinase: As a key enzyme in melanin (B1238610) biosynthesis, tyrosinase is a major target for developing treatments for hyperpigmentation disorders nih.govmdpi.com. While many classes of compounds have been investigated as tyrosinase inhibitors, specific and potent inhibition by 5-bromoindole (B119039) derivatives is an area requiring further research.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a crucial signaling protein whose overactivity is a hallmark of many cancers nih.govmdpi.com. The indole scaffold is a key component in many EGFR inhibitors. nih.gov Specifically, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to inhibit EGFR tyrosine kinase activity, leading to cancer cell cycle arrest and apoptosis nih.gov. This makes EGFR a highly probable target for bromoindole compounds.
The following table summarizes the inhibitory activities of various indole-based compounds against these enzymes.
Role in Modulating Cellular Biochemical Processes
Beyond direct enzyme inhibition, indole compounds play significant roles as signaling molecules and modulators of complex cellular pathways.
Indole itself is a bacterial signaling molecule that can influence processes such as biofilm formation, drug resistance, and virulence researchgate.net. In E. coli, indole signaling is more prominent at lower temperatures and can affect cell division and antibiotic resistance psu.edu. It has also been shown to modulate host metabolism; for instance, indole can affect the secretion of glucagon-like peptide-1 (GLP-1) from intestinal cells by altering cellular ATP production nih.gov.
Many bioactive indole derivatives exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which are crucial mechanisms for anticancer activity.
Apoptosis and Cell Cycle Arrest: Novel 5-bromoindole-2-carboxylic acid derivatives that inhibit EGFR tyrosine kinase were found to induce apoptosis and cause cell cycle arrest in human cancer cell lines nih.gov. Similarly, 5-bromobrassinin, another bromoindole derivative, has been shown to induce tumor regression and cause ROS-dependent apoptosis beilstein-archives.org. The introduction of a bromine atom at the C-5 position of certain indole phytoalexins led to an increase in antiproliferative activities on leukemic cells beilstein-archives.org.
Modulation of Signaling Cascades: The inhibition of elastase by indole-3-carbinol triggers a downstream effect, disrupting a CD40-TRAF signaling cascade that ultimately inhibits the transcriptional activity of NF-κB, a key factor in cell survival nih.gov. Furthermore, a family of indole-functionalized bacterial metabolites, known as indolokines, can trigger distinct immunological responses in primary human tissues, such as regulating IL-6 secretion nih.govnih.gov.
This evidence underscores that the biochemical role of indole compounds extends from targeting single enzymes to modulating entire signaling networks, leading to profound effects on cellular physiology in both prokaryotic and eukaryotic cells.
The following table summarizes the effects of various indole compounds on cellular processes.
Structure Activity Relationship Sar and Molecular Design
Impact of Bromine Substitution on Molecular Recognition and Activity
The presence and position of a halogen atom on the indole (B1671886) core are fundamental to the molecule's reactivity and its recognition by enzymes. The bromine atom at the 5-position is not arbitrary; it is a deliberate design choice rooted in established biochemical principles.
Positional Effects of Halogenation on Indole Core
The location of a halogen substituent on the indole ring system profoundly influences its interaction with enzymes. Nature itself demonstrates this specificity through a class of enzymes known as flavin-dependent halogenases (FDHs), which catalyze the regioselective halogenation of aromatic compounds like tryptophan, the precursor to indole. researchgate.netfrontiersin.org These enzymes are highly selective, with different halogenases capable of targeting specific positions of the indole ring, such as C5, C6, or C7. frontiersin.orgnih.gov
For instance, the enzyme PyrH is a tryptophan 5-halogenase, demonstrating a natural precedent for substitution at this position. frontiersin.org The ability of enzymes to distinguish between different positions on the indole ring underscores the critical role of substituent placement in molecular recognition. nih.gov The selection of the 5-position for bromination in synthetic substrates like 5-Bromo-1H-indol-3-yl butanoate is therefore based on its known amenability to enzymatic interaction and its significant impact on the electronic properties of the indole ring. researchgate.net
Electronic and Steric Contributions of the Bromo Substituent
The bromine atom at the C5 position primarily exerts its influence through electronic effects, with steric factors playing a secondary role. researchgate.net
Electronic Effects: As a halogen, bromine is an electron-withdrawing group. Its presence at the 5-position decreases the electron density of the entire aromatic indole system. This electronic perturbation is crucial for the molecule's function as an enzyme substrate. A 2023 study on the direct bromination of substituted indoles found a linear correlation between the electron-withdrawing power of the substituent at the C5 position and the Gibbs free energy barrier of the reaction. researchgate.net This indicates that the electronic nature of the C5 substituent is a primary determinant of the indole's reactivity. researchgate.net
Steric Contributions: While less dominant than electronic effects for C5-substituents, the size of the bromine atom can still play a role in how the molecule fits into the active site of an enzyme. mdpi.com For some enzymes, significant steric bulk on the indole's nitrogen heterocycle can hinder proper binding and catalysis. mdpi.com However, substituents on the benzenoid ring, such as the 5-bromo group, are often well-tolerated by enzymes like the RebH halogenase variant. frontiersin.org
The following table, based on findings from a study on indole reactivity, illustrates how different substituents at the C5 position influence the reaction rate, highlighting the dominant role of electronic factors. researchgate.net
| C5 Substituent (R) | Relative Reactivity Order | Electronic Property |
| -OCH₃ | Highest | Strong Electron-Donating |
| -CH₃ | High | Electron-Donating |
| -H | Moderate | Neutral |
| -F | Lower | Weak Electron-Withdrawing |
| -Cl | Low | Electron-Withdrawing |
| -Br | Low | Electron-Withdrawing |
| -COOH | Very Low | Strong Electron-Withdrawing |
| -CN | Lowest | Very Strong Electron-Withdrawing |
This table demonstrates the principle that electron-donating groups increase reactivity towards electrophilic substitution, while electron-withdrawing groups, such as bromine, decrease it. This modulation of the indole core's reactivity is a key design feature.
Role of the Butanoate Moiety in Enzymatic Specificity and Interaction
The butanoate group (a four-carbon ester chain) is not merely a placeholder; its length, structure, and linkage are critical for enzymatic specificity and the dynamics of the detection reaction.
Length and Branching of the Alkyl Chain in Indole Esters
The alkyl chain of the ester moiety plays a pivotal role in determining the substrate's affinity and specificity for a target enzyme. The active site of an enzyme is a three-dimensional pocket with specific dimensions, and the length and branching of the substrate's alkyl chain must be complementary to this pocket for optimal binding.
Research on other indole derivatives, such as cannabimimetic indoles, has shown that the length of an N-1 alkyl chain is crucial for high-affinity receptor binding. nih.gov In these studies, a chain of at least three carbons was required for significant binding, with optimal affinity occurring with a five-carbon chain. nih.gov Extending the chain further to seven carbons resulted in a dramatic decrease in binding. nih.gov This principle of an optimal chain length for biological interaction is directly applicable to the ester moiety of substrates like this compound. The four-carbon butanoate chain is selected to provide a balance of hydrophobicity and steric compatibility that favors recognition by many common esterases.
The table below, modeled on SAR findings for indole derivatives, illustrates the critical influence of alkyl chain length on biological receptor binding. nih.gov
| N-1 Alkyl Chain Length | Relative Binding Affinity (CB1 Receptor) |
| 1 Carbon (Methyl) | Very Low |
| 2 Carbons (Ethyl) | Low |
| 3 Carbons (Propyl) | High |
| 4 Carbons (Butyl) | Very High |
| 5 Carbons (Pentyl) | Optimal |
| 6 Carbons (Hexyl) | High |
| 7 Carbons (Heptyl) | Dramatically Decreased |
This data highlights the "Goldilocks" effect where the alkyl chain must be just the right length for optimal interaction with a biological target.
Ester Linkage Stability and Cleavage Dynamics
The ester bond connecting the butanoate group to the indole core is the lynchpin of the molecule's function as a chromogenic substrate. This bond is designed to be stable under general conditions but susceptible to cleavage by a specific class of enzymes. researchgate.net
Carboxylic-ester hydrolases, which include common enzymes like lipases and esterases, catalyze the hydrolysis of this ester bond. researchgate.net The enzymatic reaction cleaves the molecule, releasing butanoic acid and 5-bromoindoxyl. The 5-bromoindoxyl is unstable and, in the presence of oxygen, undergoes rapid oxidative dimerization to form the highly colored, insoluble pigment 5,5'-dibromo-indigo. It is this final colored product that allows for visual detection and quantification of enzyme activity. The stability and predictable enzymatic cleavage of the ester linkage are thus central to the utility of this compound in biochemical assays. This mechanism is analogous to the concept of a prodrug, where an inactive compound is enzymatically cleaved to release an active or detectable molecule. nih.gov
Modifications to the Indole Nitrogen and Aromatic Ring System
Further modifications to the indole structure, either at the indole nitrogen or elsewhere on the aromatic ring, can be used to fine-tune the substrate's properties. The N-H group of the indole ring is a potential site for modification. Alkylation or arylation at this N-1 position can introduce steric bulk, which may alter the molecule's ability to fit within an enzyme's active site. mdpi.comnih.gov For example, N-alkylation in certain indole series has been shown to be a critical determinant of receptor binding affinity. nih.gov
Similarly, adding other substituents to the benzene (B151609) portion of the indole ring system can further modulate the electronic properties established by the 5-bromo group. researchgate.net These modifications can influence the reactivity of the indole core and the spectral properties of the final indigo (B80030) dye, potentially leading to substrates with different colors or sensitivities for detecting various enzymatic activities.
N-Substitution Effects on Biological Activity
The nitrogen atom of the indole ring is a key site for chemical modification, and substitutions at this position can have profound effects on the biological profile of indole derivatives. While direct SAR studies on this compound are not extensively detailed in the provided results, the impact of N-substitution on related indole structures provides valuable insights.
Research on various indole analogs has shown that modifying the N1 position can modulate activities such as anti-inflammatory and antioxidant effects. nih.gov For instance, the synthesis of novel N-substituted indole derivatives with various heterocyclic moieties linked via an ethyl group has been explored to develop potent anti-inflammatory and antioxidant agents. nih.gov In some cases, N-alkylation is a necessary step to enable certain chemical transformations or to prevent unwanted side reactions, highlighting the importance of the substituent at this position. nih.gov For example, in certain palladium-catalyzed reactions, N-protection of the indole is a requirement for the reaction to proceed efficiently. nih.gov
In a study on ethyl 5-hydroxy-2-methyl indole-3-carboxylates, various alkyl and aryl groups were introduced at the N1 position. arkat-usa.org These modifications were part of an investigation into the anti-inflammatory and analgesic activities of the resulting compounds, indicating that the nature of the N-substituent is a critical determinant of the biological outcome. arkat-usa.orgresearchgate.net The synthesis of a series of N-substituted indole analogues was pursued based on the premise that such modifications could lead to compounds with significant biological activities. arkat-usa.org
The following table summarizes the effect of N-substitution on the biological activity of representative indole derivatives.
| Base Indole Structure | N-Substituent | Observed Biological Effect | Reference |
| Indole-3-carboxylate (B1236618) | Alkyl/Aryl groups | Modulated anti-inflammatory and analgesic activities | arkat-usa.org |
| Indole with ethyl linker | Various heterocyclic moieties | Potent anti-inflammatory and antioxidant agents | nih.gov |
| Indole substrate | N-alkyl protecting groups | Required for efficient palladium-catalyzed difunctionalization | nih.gov |
Substituent Effects on the Benzene Ring of the Indole
Substituents on the carbocyclic part of the indole nucleus play a pivotal role in defining the molecule's interaction with biological targets. The electronic properties and steric bulk of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.
The presence of a halogen at the 5-position of the indole ring, as in the case of this compound, is a common feature in many biologically active indole derivatives. Halogen substituents can significantly impact a compound's biological activity. mdpi.com Specifically, the introduction of a bromine atom at position 5 has been shown to yield favorable results in the context of tyrosine kinase (TK) inhibition. mdpi.com Generally, the presence of halogens like fluorine, chlorine, or bromine at the 5- or 7-position of the indole scaffold is known to affect cytotoxicity. mdpi.com
In a study comparing 3-substituted-1H-imidazol-5-yl-1H-indoles, a 5-bromo substituted analog was synthesized and evaluated for its activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the interest in exploring halogenated indoles for various therapeutic applications. Another example shows that a 5-fluoro analogue of a weakly active indole-imidazole compound was devoid of activity, demonstrating that even a small change in the halogen substituent at this position can lead to a dramatic difference in biological effect. nih.gov
The electronic nature of substituents on the indole ring can also influence the reactivity of the molecule in chemical syntheses, although in some palladium-catalyzed reactions, the electronic nature of the indole substitution was found to have little effect on the reaction outcome. nih.gov
The table below illustrates the influence of substituents on the benzene ring of the indole nucleus on biological activity.
| Indole Derivative Class | Substituent and Position | Impact on Biological Activity | Reference |
| General Indole Scaffold | Halogen (F, Cl, Br) at C5 or C7 | Affects cytotoxicity | mdpi.com |
| Aryl-substituted Indoles | Bromine at C5 | Favorable for Tyrosine Kinase (TK) inhibition | mdpi.com |
| Indole-imidazole | Fluorine at C5 | Abolished weak antibacterial activity | nih.gov |
| Indole-imidazole | Bromine at C5 | Synthesized for evaluation against MRSA | nih.gov |
Rational Design of Indole Butanoate Analogs for Targeted Research Applications
The rational design of indole-based compounds is a key strategy in modern drug discovery, aiming to optimize potency, selectivity, and pharmacological properties for specific biological targets. nih.govresearchgate.net This approach involves the deliberate modification of a lead compound, such as an indole butanoate, based on an understanding of its SAR and the structure of its biological target.
The indole scaffold is a common starting point for the design of inhibitors for various protein targets, including the anti-apoptotic protein Bcl-2. nih.gov The design process often involves incorporating different functional groups and substitution patterns to enhance the compound's activity. For example, the discovery of small-molecule inhibitors targeting specific binding sites on proteins is an active area of research. nih.gov
For neurodegenerative diseases like Alzheimer's, indole derivatives are being investigated as multi-target compounds. researchgate.net The rational design of such analogs can involve computational methods like docking analysis, in silico ADME (absorption, distribution, metabolism, and excretion) prediction, and toxicity analysis to screen libraries of compounds and prioritize those with the most promising profiles. researchgate.net
In the context of designing indole butanoate analogs, a rational approach might involve:
Modification of the Butanoate Chain: Altering the length and branching of the ester chain to probe the binding pocket of a target enzyme.
Substitution on the Indole Ring: Introducing various substituents on the benzene and pyrrole (B145914) rings of the indole nucleus to enhance binding affinity and selectivity, guided by SAR data. For instance, based on the known effects of halogenation, analogs with different halogens at the 5-position could be synthesized. mdpi.com
Bioisosteric Replacement: Replacing the butanoate group with other functionalities, such as amides or other esters, to improve metabolic stability or alter the mode of interaction with the target.
The goal of such rational design is to create novel chemical entities with tailored properties for use as research tools to probe biological pathways or as potential therapeutic leads. The indole skeleton's versatility makes it an attractive framework for the development of compounds targeting a wide range of diseases, from cancer to neurodegenerative disorders. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Bromo-1H-indol-3-yl butanoate, docking simulations are employed to understand how it might fit into the active site of various enzymes, providing a basis for its potential mechanism of action. While specific docking studies on this compound are not extensively published, research on structurally similar indole (B1671886) derivatives provides a strong predictive framework. nih.govjocpr.comresearchgate.net
Docking studies on related indole compounds consistently demonstrate their ability to fit within the binding pockets of various enzymes, such as protein kinases, monoamine oxidase (MAO), and microbial enzymes. nih.govresearchgate.netnih.gov The binding affinity, often expressed as a binding energy score (in kcal/mol), indicates the stability of the ligand-enzyme complex. Lower binding energy values suggest a more stable interaction.
For instance, studies on indolyl-chalcone derivatives targeting the Plasmodium falciparum dihydrofolate reductase (PfDHFR-TS) receptor showed strong binding affinities, with values ranging from -7.32 to -8.43 kcal/mol. researchgate.net Another study involving novel indole derivatives synthesized as potential antimicrobial agents reported a lead compound with a binding energy of -11.5 kcal/mol against UDP-N-acetylmuramate-l-alanine ligase (MurC). nih.gov These findings suggest that the indole nucleus, a core feature of this compound, is adept at forming stable complexes with biological targets. The butanoate ester side chain and the bromo-substituent at the 5-position would further modulate this affinity through specific steric and electronic interactions.
Table 1: Predicted Binding Affinities of Related Indole Derivatives with Various Enzyme Targets
| Indole Derivative Class | Enzyme Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Indolyl-benzodioxyl-chalcone | PfDHFR-TS | -8.43 | researchgate.net |
| Thiophene-substituted Indole | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -11.5 | nih.gov |
| Thiophene-substituted Indole | Human lanosterol (B1674476) 14α-demethylase | -8.5 | nih.gov |
| Indolo[2,3-b]quinoline Conjugate | Topoisomerase II beta | -10.41 | mdpi.com |
Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within an enzyme's active site that interact with the ligand. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.
For this compound, the indole ring is a critical pharmacophore. The N-H group of the indole can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). The carbonyl group in the butanoate side chain can act as a hydrogen bond acceptor. The bromine atom at the C5-position can form halogen bonds or participate in hydrophobic interactions, potentially enhancing binding affinity and selectivity.
In a study of indolo[2,3-b]quinoline conjugates designed as anti-pancreatic cancer agents, docking simulations revealed key interactions with topoisomerase II beta. mdpi.com Specifically, the indole moiety formed a hydrogen bond with the amino acid residue GLN778, while an amide group in the linker region interacted with ARG503. mdpi.com Similarly, docking of indole derivatives into the active site of monoamine oxidase (MAO) has shown the importance of hydrophobic interactions with the surrounding residues. acs.org These examples highlight the types of interactions that this compound would likely form, with the precise residues depending on the specific topology of the target enzyme's active site.
Table 2: Examples of Key Interacting Residues for Indole Derivatives in Enzyme Active Sites
| Enzyme Target | Interacting Residue | Type of Interaction | Reference |
|---|---|---|---|
| Topoisomerase II beta | GLN778 | Hydrogen Bond (with indole moiety) | mdpi.com |
| Topoisomerase II beta | ARG503 | Hydrogen Bond (with side chain) | mdpi.com |
| BminOBP3 | V120, F121, P122 | Hydrophobic & Hydrogen Bond | mdpi.com |
| PfATP4 Receptor | Multiple | Hydrophobic and Polar Interactions | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jocpr.com By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to understand which molecular properties are key for bioactivity.
For indole derivatives, numerous QSAR studies have been conducted to build predictive models for various activities, including antifungal, anticancer, and enzyme inhibition. tandfonline.comnih.govsemanticscholar.org These models are typically developed using techniques like Comparative Molecular Field Analysis (CoMFA) or Multiple Linear Regression (MLR). nih.govtandfonline.com The statistical quality and predictive power of a QSAR model are assessed by parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.gov
A QSAR study on indole analogues as monoamine oxidase (MAO) inhibitors yielded models with high predictive ability, showing q² values of 0.743 for MAO-A and 0.603 for MAO-B. nih.govacs.org Another 3D-QSAR study on indole derivatives as antiamyloidogenic agents resulted in a model with a q² of 0.596 and an external predictive value (r²_ext) of 0.695. mdpi.com More recent work using a gradient boosting regression method to model N-Arylsulfonyl-Indole-2-Carboxamide derivatives as FBPase inhibitors achieved an R² of 0.943 for the training set and 0.916 for the test set, indicating excellent predictive power. biorxiv.orgbenthamdirect.com These results demonstrate that robust and predictive QSAR models can be successfully developed for this class of compounds.
Table 3: Statistical Parameters of Predictive QSAR Models for Indole Derivatives
| Indole Derivative Class | Target Activity | QSAR Method | q² (Cross-validated r²) | R² or pred_r² | Reference |
|---|---|---|---|---|---|
| MAO Inhibitors | MAO-A Inhibition | CoMFA | 0.743 | 0.92 (r²) | acs.org |
| MAO Inhibitors | MAO-B Inhibition | CoMFA | 0.603 | 0.99 (r²) | acs.org |
| Antiamyloidogenic Agents | Aβ Aggregation Inhibition | 3D-QSAR | 0.596 | 0.695 (r²_ext) | mdpi.com |
| CK2 Inhibitors | CK2 Inhibition | QSAR | 0.72 | 0.77 (pred_r²) | nih.gov |
| FBPase Inhibitors | FBPase Inhibition | Gradient Boosting Regression | - | 0.916 (test set R²) | biorxiv.org |
QSAR models rely on molecular descriptors, which are numerical values that quantify different physicochemical properties of a molecule. The analysis of these descriptors reveals which properties are most influential for biological activity. For indole derivatives, key descriptors often relate to steric, electrostatic, and hydrophobic fields.
In CoMFA studies of MAO inhibitors, the contributions of steric (shape and size) and electrostatic (charge distribution) fields were found to be equally important for inhibitory activity. nih.govacs.org A 3D-QSAR study on indole derivatives targeting the serotonin (B10506) transporter highlighted the importance of a substitution at the C5 position of the indole ring. mdpi.com The contour map from this study showed that hydrophilic groups at this position were favorable for affinity, suggesting that the bromine atom in this compound, with its electronegative character, could significantly influence activity. mdpi.com Similarly, a study on PIM-1 kinase inhibitors suggested that bulky and/or hydrophobic groups, along with specific electrostatic features, would be favorable for better inhibition. semanticscholar.org These findings collectively indicate that a balance of size, shape, and electronic properties, particularly at the C5 position, is crucial for the enzymatic activity of indole-based compounds.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. rsc.org For this compound, DFT calculations can provide a fundamental understanding of its electron distribution, orbital energies, and susceptibility to chemical reactions.
DFT calculations have been used to determine the standard redox potentials for the oxidation of substituted indoles, with results showing good agreement with experimental values. rsc.org Such calculations are critical for understanding the role of these compounds in redox processes within biological systems. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
Studies on substituted indoles have shown that the nature of the substituent at the 5-position significantly affects the electronic structure. rsc.org Electron-withdrawing groups, like the bromine atom in this compound, alter the spin density distribution in the corresponding radical cation compared to electron-donating groups. rsc.org This has implications for the subsequent reactivity and potential metabolic pathways of the compound. DFT methods have also been successfully applied to rationalize and predict the stereochemical outcome of reactions involving indoles, demonstrating their power in understanding reaction mechanisms at an electronic level. nih.gov While DFT calculations can be complex, they provide an unparalleled level of detail regarding the intrinsic electronic properties that govern the chemical behavior of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules, such as proteins. tandfonline.comnih.gov While specific MD simulations for this compound are not readily found in the literature, studies on other indole derivatives highlight the utility of this approach.
MD simulations have been employed to investigate the binding of indole derivatives to various biological targets, including enzymes and receptors. tandfonline.comnih.govnih.gov These simulations can reveal the key amino acid residues involved in the binding, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. tandfonline.comtandfonline.com For example, in a study of indole derivatives as inhibitors of dihydrofolate reductase (DHFR), MD simulations indicated that the stability of the enzyme-inhibitor complex was enhanced by the presence of the inhibitor. tandfonline.com
Conformational analysis of the butanoate side chain of this compound would be crucial for understanding its interaction with a binding pocket. The flexibility of this chain allows it to adopt various conformations, and MD simulations can map the potential energy surface to identify low-energy, stable conformations. nih.govimperial.ac.uk The stereochemistry and conformation of precursors to indole alkaloids have been studied using spectroscopic methods and can be complemented by computational analysis. nih.gov
Table 2: Insights from Molecular Dynamics Simulations of Indole Derivatives
| Study Focus | Key Findings from MD Simulations | Reference |
| Enzyme Inhibition | Identification of stable binding modes and key interacting amino acid residues. Increased stability of the protein structure upon ligand binding. | tandfonline.comnih.gov |
| Receptor Binding | Elucidation of stable binding with receptors over simulation time with minimal fluctuations in the protein-ligand complex. | mdpi.com |
| Conformational Stability | Analysis of root mean square deviation (RMSD) to confirm the stability of protein-ligand complexes. | tandfonline.com |
| Drug Design | Validation of docking results and understanding the dynamic behavior of ligands in the binding site of a target protein. | tandfonline.comnih.gov |
This table summarizes general findings from MD studies on various indole derivatives and is intended to be illustrative of the potential applications for this compound.
Applications and Emerging Research Areas of 5 Bromo 1h Indol 3 Yl Butanoate in Biochemical Research
Development of Enzyme Assays and Probes
The development of sensitive and specific assays is fundamental to understanding enzyme function. 5-Bromo-1H-indol-3-yl butanoate serves as a key substrate in assays designed to detect and quantify the activity of hydrolytic enzymes, particularly esterases and lipases.
Chromogenic and Fluorogenic Probes for Esterase and Lipase (B570770) Detection
This compound is a chromogenic substrate that, upon enzymatic hydrolysis of the butanoate ester bond by esterases or lipases, releases 5-bromo-1H-indol-3-ol. This product can then undergo oxidation to form a blue indigo (B80030) dye, providing a visual and quantifiable measure of enzyme activity. This principle is widely applied in histochemical staining to localize enzyme activity in tissues and in microplate assays for quantitative analysis.
The versatility of indole-based compounds extends to the design of fluorogenic probes. While this compound itself is primarily used in chromogenic assays, the core indole (B1671886) structure is a common scaffold for creating fluorogenic probes. These probes are designed to exhibit a change in their fluorescence properties upon enzymatic cleavage, offering a highly sensitive method for detecting enzyme activity. The development of such probes is a dynamic area of research, with ongoing efforts to create sensors with enhanced brightness, photostability, and specificity for various enzymes.
| Probe Type | Enzyme Class | Principle of Detection | Application |
| Chromogenic | Esterases, Lipases | Enzymatic hydrolysis releases an indolyl alcohol, which oxidizes to form a colored product. | Histochemistry, Microplate Assays |
| Fluorogenic | Various | Enzymatic activity induces a change in fluorescence (e.g., turn-on, ratiometric shift). | High-sensitivity enzyme detection |
Applications in High-Throughput Screening for Enzyme Modulators
High-throughput screening (HTS) is a critical component of drug discovery and enzyme research, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate enzyme activity. longdom.org Assays utilizing substrates like this compound are well-suited for HTS formats due to their simplicity and amenability to automation.
In a typical HTS setup, the enzyme is incubated with the substrate and a library of potential modulators in microtiter plates. longdom.org The rate of color development, resulting from the enzymatic hydrolysis of this compound, is measured over time. A decrease in the rate of color formation indicates inhibition of the enzyme, while an increase suggests activation. This approach allows for the efficient identification of "hit" compounds that can be further investigated as potential drugs or research tools. longdom.org The development of robust and reliable HTS assays is crucial for accelerating the discovery of novel enzyme modulators. nih.govchapman.edunih.gov
Role in Investigating Enzyme Mechanisms
Understanding the intricate mechanisms by which enzymes function is a central goal of biochemistry. This compound and related indole derivatives serve as valuable probes in these investigations.
Tools for Understanding Substrate Specificity and Catalytic Mechanisms
The interaction of an enzyme with its substrate is a highly specific process. By systematically varying the structure of the substrate, researchers can probe the active site of an enzyme and identify the key structural features required for binding and catalysis. This compound, with its defined chemical structure, can be used to assess the substrate specificity of different esterases and lipases. rsc.org For instance, comparing the rate of hydrolysis of this compound with that of other indolyl esters with different acyl chain lengths or substitutions on the indole ring can provide insights into the size and chemical nature of the enzyme's active site. rsc.org
Furthermore, studying the kinetics of the enzymatic reaction with substrates like this compound can help elucidate the catalytic mechanism. researchgate.net By analyzing how factors such as substrate concentration, pH, and temperature affect the reaction rate, researchers can deduce the steps involved in the catalytic cycle. researchgate.net Site-directed mutagenesis studies, where specific amino acid residues in the enzyme are altered, can be combined with these kinetic analyses to pinpoint the residues that are critical for substrate binding and catalysis. nih.gov
| Investigated Aspect | Methodology | Insights Gained |
| Substrate Specificity | Comparing hydrolysis rates of various indolyl esters. | Information on the size, shape, and chemical environment of the enzyme's active site. |
| Catalytic Mechanism | Kinetic analysis (e.g., Michaelis-Menten kinetics) under different conditions. | Understanding of the individual steps in the enzymatic reaction. |
| Key Catalytic Residues | Site-directed mutagenesis combined with kinetic analysis. | Identification of specific amino acids crucial for enzyme function. |
Probes for Enzyme Localization Studies
The spatial distribution of enzymes within cells and tissues is crucial for their biological function. Histochemical methods utilizing chromogenic substrates like this compound are widely used to visualize the localization of enzyme activity. When a tissue section is incubated with this substrate, the enzymatic activity of esterases or lipases leads to the in-situ formation of an insoluble, colored indigo precipitate. This allows for the precise microscopic identification of the cells or subcellular compartments that contain the active enzyme. This technique has been instrumental in mapping the distribution of various hydrolytic enzymes in different organs and tissues. researchgate.net
Research on Indole Derivatives in Chemical Sensing and Recognition
The indole scaffold, a key component of this compound, is a privileged structure in the design of chemical sensors. researchgate.netsjp.ac.lk Indole and its derivatives exhibit unique photophysical properties, including fluorescence, which can be modulated by their interaction with specific analytes. researchgate.netmdpi.com This has led to the development of a wide range of indole-based chemosensors for the detection of metal ions, anions, and other small molecules. researchgate.netsjp.ac.lkresearchgate.netspectroscopyonline.com
Design of Indole-Based Chemosensors
Indole-based compounds are excellent candidates for chemosensors due to their inherent fluorescence and electron-rich nature, which can be modulated upon interaction with specific analytes. researchgate.net The indole skeleton serves as a signaling unit, and its derivatives have been successfully developed as fluorescent and colorimetric sensors for a variety of metal ions and anions. researchgate.netmdpi.com
The design of these sensors often involves coupling the indole moiety to a specific ion-binding unit (receptor). The presence of the N-H group and the π-electron system in the indole ring allows for multiple interaction modes, including hydrogen bonding and π-coordination with metal ions. researchgate.net The introduction of a halogen, such as bromine at the 5-position, can significantly alter the photophysical properties of the indole fluorophore. rsc.org This "heavy atom effect" can influence the quantum yield and shift emission wavelengths, potentially enhancing sensor performance. rsc.orgchemicalbook.com
For instance, studies on 5-substituted indoles have shown that the nature of the substituent dramatically affects the fluorescence properties, which is a key principle in sensor design. rsc.org Researchers have successfully synthesized indole-based sensors that show high selectivity for toxic heavy metal ions like Hg²⁺ and essential biological ions like Zn²⁺. mdpi.comnih.gov These sensors often operate via mechanisms that produce a clear "turn-on" or "turn-off" fluorescent signal upon binding the target ion. mdpi.comspectroscopyonline.com
Table 1: Examples of Indole-Based Chemosensors and Their Target Ions
| Indole Derivative Type | Target Ion(s) | Sensing Mechanism | Reference |
|---|---|---|---|
| Indole-hydrazone | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | mdpi.com |
| Indole-Schiff base | F⁻ | Hydrogen Bonding, ICT | spectroscopyonline.com |
| Polyoxyethylene-linked indoles | Hg²⁺ | Sandwich Coordination Complex | nih.gov |
Mechanisms of Ion Recognition
The ability of indole-based chemosensors to selectively detect ions is governed by several sophisticated photophysical mechanisms. The binding of an analyte to the sensor's receptor site triggers a change in the electronic state of the indole fluorophore, resulting in a measurable optical response.
Key mechanisms include:
Photoinduced Electron Transfer (PET): In the unbound state, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. Upon ion binding, this electron transfer is blocked, leading to a "turn-on" fluorescence signal. spectroscopyonline.com
Intramolecular Charge Transfer (ICT): This mechanism involves a change in the dipole moment of the sensor molecule upon excitation. Ion binding can alter the energy of the ICT state, causing a shift in the emission wavelength and often a change in color, which is useful for colorimetric sensing. spectroscopyonline.com
Chelation-Enhanced Fluorescence (CHEF): Many metal ions, particularly transition metals, quench fluorescence when they coordinate with a fluorophore. However, for some ions like Zn²⁺, binding to a specific chelator can restrict molecular vibrations and rotations, leading to a significant enhancement of fluorescence. researchgate.net
Hydrogen Bonding: For anion sensing, particularly for ions like fluoride (B91410) (F⁻), the sensor is designed with hydrogen bond donor sites (e.g., the indole N-H group). The formation of hydrogen bonds with the anion perturbs the electronic system of the fluorophore, causing a change in its fluorescence or color. spectroscopyonline.com
Computational studies, such as Density Functional Theory (DFT), are often used to elucidate these binding mechanisms and predict the sensor's interaction with the target ion. mdpi.com For example, calculations have confirmed the formation of a 1:1 sandwich complex between two indole units and a central Hg²⁺ ion. nih.gov
Exploration in New Biomedical Research Avenues
Investigation of Biochemical Roles in Cellular Systems
Indole derivatives are ubiquitous in biology, from the amino acid tryptophan to neurotransmitters like serotonin (B10506). Consequently, synthetic indole compounds are actively investigated for their potential to modulate cellular processes. 5-Bromoindole (B119039) derivatives, in particular, have shown promise in several areas of biomedical research.
Studies have demonstrated that 5-bromoindole-2-carboxylic acid derivatives can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov These compounds were shown to decrease the growth of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549), by inducing cell cycle arrest and apoptosis. nih.gov Other research has identified 5-bromoindole derivatives as inhibitors of GSK-3 (Glycogen Synthase Kinase-3) and as having potential anti-inflammatory and antimicrobial properties. medchemexpress.com The presence of the bromine atom is often key to enhancing biological activity.
Furthermore, indole metabolites produced by gut microbiota, such as indole-3-propionic acid and indole-3-acetic acid, play crucial roles in host health. nih.gov They help maintain the integrity of the intestinal barrier, modulate inflammation, and protect against pathogens. nih.govnih.gov Research into compounds like this compound could explore how modifications to these natural signaling molecules affect their activity in cellular systems.
Probing Microbial Physiology and Biofilm Formation
Indole is a significant intercellular signaling molecule in the microbial world, regulating virulence, motility, and, most notably, biofilm formation. nih.gov Biofilms are structured communities of bacteria encased in a protective matrix, which confers high resistance to antibiotics and host immune responses. Disrupting biofilm formation is a major goal in combating chronic infections.
Research has shown that indole and its derivatives can modulate biofilm formation in various bacteria. nih.gov For example, while indole can induce biofilm formation in some strains of Klebsiella pneumoniae, other derivatives can inhibit it. nih.gov Halogenated indoles have emerged as particularly potent antifouling agents. A study on 6-chloroindole (B17816) demonstrated that it not only inhibited bacterial growth at low concentrations but also interfered with biofilm formation and destroyed bacterial cell morphology. nih.gov This suggests that 5-bromoindole derivatives could be powerful tools for probing and controlling microbial biofilms. nih.gov These compounds may also act as quorum sensing antagonists, disrupting the cell-to-cell communication bacteria use to coordinate group behaviors like biofilm formation.
Table 2: Effect of Indole Derivatives on Microbial Biofilms
| Compound | Organism(s) | Effect on Biofilm | Reference |
|---|---|---|---|
| Indole | Klebsiella pneumoniae (Carbapenem-Susceptible) | Induction | nih.gov |
| 6-Chloroindole | Marine Bacteria | Inhibition | nih.gov |
| Indole-3-acetaldehyde | E. coli O157:H7 | Suppression | nih.gov |
Research on Indole Derivatives in Organic Photoactuators and Dye Chemistry
The unique electronic properties of the indole ring make it a valuable component in materials designed to interact with light. Indole derivatives are widely used as core structures in the development of organic photoactuators, which are molecules that can convert light energy into mechanical motion. chim.itgoettingen-research-online.de This includes molecular photoswitches and motors. goettingen-research-online.de
In the field of dye chemistry, indole derivatives are foundational. Indigo, a dimer of 3-oxindole, is a classic example that revolutionized the pigment industry. chim.it More recently, indoles have been incorporated into advanced materials like dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net In a typical DSSC, an organic dye molecule (the sensitizer) absorbs light and injects an electron into a semiconductor. The electron-rich nature of the indole ring makes it an excellent electron donor component in these sensitizers. chim.itrsc.org The planarity and stability of fused indole systems are advantageous for promoting efficient intramolecular charge transfer (ICT), a critical process for solar cell performance. researchgate.net The ability to functionalize the indole nitrogen allows for fine-tuning of the dye's properties to prevent aggregation and unwanted electron recombination. rsc.org
Anti-Corrosion Potential of Indole Derivatives
The corrosion of metals is a significant industrial problem, and organic inhibitors are a practical solution. mdpi.com Indole derivatives are effective corrosion inhibitors, particularly for steel in acidic environments. mdpi.comresearchgate.net Their efficacy stems from their molecular structure, which includes an aromatic system and heteroatoms (like nitrogen) with lone-pair electrons. researchgate.net
These features facilitate the adsorption of the indole molecules onto the metal surface, creating a protective barrier that shields the metal from corrosive agents like H₃O⁺ and Cl⁻ ions. mdpi.comresearchgate.net The mechanism of inhibition is typically a mixed-type, meaning the compounds inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The strength of this adsorption is often described by models such as the Langmuir adsorption isotherm. researchgate.net Studies on various indole derivatives have reported high inhibition efficiencies, often exceeding 90%. researchgate.net The presence of functional groups, including halogens, on the indole ring can further enhance these protective properties. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tryptophan |
| Serotonin |
| 6-Chloroindole |
| Indole-3-propionic acid |
| Indole-3-acetic acid |
| Indole-3-acetaldehyde |
| Indigo |
| Indole-hydrazone |
| Indole-Schiff base |
Q & A
Q. (Basic)
- ¹H/¹³C NMR : Assign peaks to confirm the indole core (e.g., aromatic protons at δ 7.2–7.8 ppm) and butanoate ester (e.g., methylene protons at δ 1.5–2.5 ppm). Compare with reference spectra of similar esters like 5-Bromo-4-chloro-3-indolyl acetate .
- Mass Spectrometry : Use FAB-HRMS or ESI-MS to verify molecular ions ([M+H]⁺ expected at ~325–330 m/z) and isotopic patterns consistent with bromine .
- Purity Assessment : Combine TLC with HPLC (≥95% purity) and elemental analysis to rule out byproducts .
What in vitro models are suitable for studying the metabolic pathways of this compound, particularly esterase-mediated hydrolysis?
Q. (Advanced)
- Enzymatic Assays : Incubate the compound with liver microsomes or recombinant esterases (e.g., carboxylesterases) to track hydrolysis kinetics. Monitor butanoic acid release via LC-MS .
- Infection Models : Adapt metabolic flux analyses from butanoate metabolism studies (e.g., 4-aminobutanoate or L-glutamate pathways) to map degradation products .
- Competitive Inhibition : Co-administer with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to validate enzyme specificity .
How does the butanoate ester at the 3-position influence the pharmacological activity of 5-bromoindole derivatives compared to other substituents?
Q. (Advanced)
- Structure-Activity Relationships (SAR) : Compare with analogs like (Z)-3-(2-(5-Bromo-1H-indol-3-yl)-2-cyanovinyl)-4-methoxybenzonitrile (), where bulky substituents enhance receptor binding. The butanoate ester may improve membrane permeability or metabolic stability .
- Functional Group Effects : Replace the ester with methylthio () or acetamide () groups to assess changes in cytotoxicity or target affinity. Use molecular docking to predict interactions with therapeutic targets (e.g., 5-HT receptors) .
What crystallographic strategies and software (e.g., SHELX suite) are recommended for determining the crystal structure of this compound?
Q. (Advanced)
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Resolve heavy atom (Br) positions via direct methods in SHELXT .
- Refinement : Apply SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate using R1/wR2 convergence (<5%) and check for twinning using PLATON .
- Visualization : Generate ORTEP diagrams to confirm ester conformation and intermolecular interactions (e.g., π-stacking of indole rings) .
How can computational methods predict the stability and reactivity of this compound under physiological conditions?
Q. (Advanced)
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ester linkage to predict hydrolysis rates. Compare with experimental data from pH-dependent stability assays .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion. Use GROMACS with CHARMM force fields .
- Global Sensitivity Analysis : Adapt frameworks from butanoate metabolism models () to identify critical parameters (e.g., enzyme concentrations, pH) affecting degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
